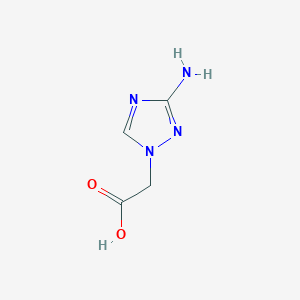

2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid

Description

2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with an amino group at the 3-position and an acetic acid moiety at the 1-position.

Properties

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H2,5,7)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEPQGXFDUUWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201280247 | |

| Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869941-57-1 | |

| Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869941-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid typically involves the reaction of 3-amino-1,2,4-triazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-1H-1,2,4-triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of N-substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives, including 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid, exhibit significant antimicrobial properties. A study demonstrated that triazole compounds possess activity against various bacterial strains, suggesting their potential use as antibiotics . The incorporation of the amino group enhances the interaction with microbial targets, increasing efficacy.

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer activities. For instance, studies have shown that derivatives of 1,2,4-triazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific application of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid in cancer therapy remains an area of active research.

Agriculture

Fungicides

The compound's triazole moiety is known for its fungicidal properties. Triazole derivatives are widely used in agriculture to control fungal diseases in crops. Research has shown that these compounds can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes . The application of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid as a potential fungicide is being explored to enhance crop protection.

Plant Growth Regulators

In addition to fungicidal applications, triazoles have been studied for their role as plant growth regulators. They can influence plant metabolism and growth by modulating hormone levels and stress responses. Preliminary studies suggest that 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid may enhance plant resilience under stress conditions .

Material Science

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been shown to improve thermal stability and mechanical properties. Research indicates that polymers containing triazole groups exhibit enhanced performance in applications such as coatings and adhesives . The synthesis of polymers using 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid as a monomer is a promising area for developing advanced materials.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with an amino substituent showed improved activity compared to non-amino derivatives. Specifically, 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than traditional antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid | 8 | E. coli |

| Non-amino derivative | 32 | E. coli |

| Standard antibiotic (e.g., penicillin) | 16 | Staphylococcus aureus |

Case Study 2: Agricultural Application

In agricultural trials assessing the efficacy of triazole fungicides on wheat crops infected with Fusarium graminearum, the application of a formulation containing 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid resulted in a significant reduction in disease severity compared to untreated controls. The yield increase was measured at approximately 25% over the untreated plots .

| Treatment | Disease Severity (%) | Yield Increase (%) |

|---|---|---|

| Control | 75 | - |

| Triazole formulation | 30 | 25 |

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. For example, it can inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes, resulting in its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid with analogs differing in substituent type, position, and functional groups.

Amino-Substituted Triazole Acetic Acids

- 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic Acid Key Difference: Amino group at the 5-position instead of the 3-position. This compound is used in combinatorial libraries for drug discovery .

- 2-(4-Amino-1H-1,2,3-triazol-1-yl)acetic Acid Key Difference: 1,2,3-triazole core (vs. 1,2,4-triazole) with amino at the 4-position. Impact: The 1,2,3-triazole ring is more rigid and less basic, influencing metal coordination and pharmacokinetic properties .

Halogen-Substituted Triazole Acetic Acids

- 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic Acid Molecular Weight: 206.00 g/mol (vs. 154.12 g/mol for the amino analog). Impact: Bromine enhances electrophilicity, making it reactive in cross-coupling reactions. However, it reduces aqueous solubility compared to the amino derivative .

- 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic Acid Purity: ≥95% (similar to amino-substituted analogs). Application: Used as an intermediate in agrochemicals due to its stability under acidic conditions .

Aryl- and Alkyl-Substituted Triazole Acetic Acids

- 2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic Acid Lipophilicity: LogP ~1.2 (predicted), higher than the amino analog (LogP ~-0.5), due to the hydrophobic phenyl group. Application: Explored in hydrophobic drug delivery systems .

- 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic Acid Synthesis: Efficiently produced via continuous-flow methods (85% yield), avoiding chromatography . Advantage: Methyl group improves metabolic stability but reduces hydrogen-bonding capacity compared to the amino derivative .

Functional Group Modifications

- 2-(3-Cyano-1H-1,2,4-triazol-1-yl)acetic Acid Reactivity: Cyano group enables click chemistry applications, unlike the amino analog. Storage: Requires low-temperature storage (2–8°C) due to hydrolytic sensitivity .

- 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Hydrochloride Solubility: Hydrochloride salt enhances aqueous solubility (50 mg/mL) compared to the free amino acid form .

Biological Activity

2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound featuring a triazole ring and an acetic acid moiety. This unique structure provides the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound comprises a triazole ring substituted with an amino group and an acetic acid group. This dual functionality enhances its interaction with various biological targets, potentially leading to therapeutic benefits.

Anti-inflammatory Effects

Research indicates that certain triazole derivatives possess anti-inflammatory activities. While direct studies on 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid are sparse, its structural similarity to other active compounds suggests potential in modulating inflammatory pathways.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby influencing cellular functions such as signaling and gene expression. This property positions it as a candidate for drug development targeting metabolic disorders .

The biological activity of 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid is likely mediated through several mechanisms:

- Binding Interactions : The amino and carboxylic acid groups can facilitate hydrogen bonding with target biomolecules.

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or disease progression.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity | Unique Features |

|---|---|---|---|

| 1H-1,2,4-Triazole | Triazole | Antifungal | Basic structure without acetic acid functionality |

| 3-Amino-1,2,4-triazole | Triazole | Herbicide | Lacks acetic acid moiety |

| 5-Amino-1H-1,2,4-triazole | Triazole | Anticancer | Contains amine but lacks acetic acid group |

The presence of both the amino group and the acetic acid moiety in 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid distinguishes it from other triazole derivatives and enhances its reactivity and potential applications across various fields.

Case Studies and Research Findings

Recent studies have explored the biological activity of triazole derivatives in various contexts:

- Antichagasic Activity : A study on related triazole compounds demonstrated significant activity against Trypanosoma cruzi amastigotes in infected cells. The compounds exhibited low IC50 values (< 1 µM) and high selectivity indices (toxicity to host cells vs. T. cruzi > 200), indicating strong potential for treating Chagas disease .

- Enzyme Inhibition Studies : Research on related compounds has shown that they can effectively inhibit enzymes involved in critical metabolic pathways. This suggests that 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid may similarly influence enzymatic activities relevant to disease mechanisms .

Q & A

What are the common synthetic routes for 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetic acid, and how do they address regioselectivity challenges?

Category: Basic

Answer:

Traditional approaches involve N-alkylation of 3-methyl-1H-1,2,4-triazole with bromoacetic acid derivatives, but these suffer from poor regioselectivity (N1 vs. N2 alkylation), requiring chromatographic purification . Advanced "built-in" strategies bypass this by constructing the triazole ring via cyclization of ethyl hydrazinoacetate and acetimidamide under flow conditions, achieving regioselective triazole formation without chromatography .

How do continuous-flow synthesis methods compare to batch processes in terms of yield and environmental impact?

Category: Advanced

Answer:

Flow processes offer 2–3× higher yields (e.g., 52% vs. 25% in batch) by minimizing intermediate decomposition and improving selectivity . However, unoptimized work-up steps in flow can increase process mass intensity (PMI), offsetting green chemistry gains. Multi-criteria metrics (PMI, relative process greenness) must balance yield, safety, and sustainability .

What analytical techniques are used to confirm the structure and purity of this compound?

Category: Basic

Answer:

- LC-MS : Monitors reaction progress and quantifies intermediates .

- NMR/IR : Confirms regioselectivity (N1 vs. N2 substitution) and functional groups .

- X-ray crystallography : Resolves ambiguous stereochemistry in triazole derivatives .

How can researchers reconcile conflicting data when optimizing synthetic processes (e.g., yield vs. green metrics)?

Category: Advanced

Answer:

Use a multi-parameter framework:

- Process Mass Intensity (PMI) : Measures solvent and reagent waste.

- Relative Process Greenness (RPG) : Benchmarks sustainability against industry standards.

For example, flow synthesis may achieve higher yields but lag in PMI until work-up is streamlined .

What strategies are employed to safely handle unstable intermediates during synthesis?

Category: Advanced

Answer:

Continuous-flow reactors minimize exposure to energetic intermediates (e.g., hydrazinoacetates) by:

- Tight temperature control to prevent exothermic runaway .

- Immediate quenching of reactive species in-line .

What are the key structural features influencing the reactivity of this compound?

Category: Basic

Answer:

- Triazole ring : Electron-deficient N-heterocycle participates in H-bonding and π-π stacking, critical for bioactivity .

- Acetic acid side chain : Enhances solubility and enables conjugation to larger scaffolds .

How can substrate scope be expanded using the developed continuous-flow methodology?

Category: Advanced

Answer:

Screen diverse amides and hydrazines (Table 3, ):

- Amide variation : 3-Bromo-5-carboxyamide pyridine yields triazole-pyridine hybrids.

- Hydrazine substitution : Methyl hydrazines produce methyl-triazole derivatives (e.g., compounds 15–18) .

What role do green chemistry principles play in route selection for this compound?

Category: Advanced

Answer:

Priority metrics include:

- Chromatography avoidance : Achieved via in-line purification in flow reactors .

- Atom economy : Cyclization routes utilize 100% of starting material .

- Solvent reduction : Batch processes generate 3× more waste than optimized flow methods .

What are the limitations of traditional alkylation methods for synthesizing this compound?

Category: Basic

Answer:

- Low regioselectivity : N1/N2 alkylation ratios ≤ 3:1 necessitate chromatography .

- Scale-up challenges : Handling hazardous bromoacetic acid derivatives at scale increases risk .

How does desymmetrization of dibromo-triazoles improve synthesis efficiency?

Category: Advanced

Answer:

Desymmetrizing 3,5-dibromo-1H-1,2,4-triazole enables selective substitution at one position, bypassing regioselectivity issues. This strategy simplifies purification and improves yields (e.g., 75% for N1-acetic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.